BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-(3-Chlorophenoxy)ethylamine chemical
structure and properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2-(3-Chlorophenoxy)ethylamine
CAS No.: 6488-00-2
Cat. No.: B1591147

Get Quote

An In-Depth Technical Guide to 2-(3-
Chlorophenoxy)ethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:
Senior Application Scientist, Gemini Division

This document provides a comprehensive technical overview of 2-(3-
Chlorophenoxy)ethylamine, a key chemical intermediate. Moving beyond a simple data
sheet, this guide synthesizes its chemical properties, plausible synthetic routes, and potential
applications in the broader context of medicinal chemistry and organic synthesis, offering field-
proven insights for the laboratory professional.

Core Chemical Identity and Structure

2-(3-Chlorophenoxy)ethylamine is an organic compound featuring a chlorophenoxy group
linked via an ether bond to an ethylamine moiety. The meta-position of the chlorine atom on the
phenyl ring is a defining structural characteristic that influences its electronic properties and
steric profile, distinguishing it from its ortho and para isomers. This structure makes it a
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valuable building block for introducing a specific substituted phenoxyethyl motif into larger,
more complex molecules.

Below is a visualization of the molecule's two-dimensional structure.

Caption: 2D structure of 2-(3-Chlorophenoxy)ethylamine.

Table 1: Chemical Identifiers

Identifier Value Source

2-(3-
Chemical Name ( ) [1]
chlorophenoxy)ethanamine

CAS Number 6488-00-2 [1]
Molecular Formula CsH10CINO [1]
Molecular Weight 171.62 g/mol [2]

INChl=1S/C8H10CINO/c9-7-2-
InChl 1-3-8(4-7)11-6-5-10/h1-4H,5- N/A
6,10H2

SKLZUIZCCAYHOB-
InChiKey [1]
UHFFFAOYSA-N

Canonical SMILES C1=CC(=CC(=C1)Cl)OCCN [1]

2-(3-
Synonyms ( ) [1]
chlorophenoxy)ethanamine

Physicochemical Properties

The physical state and solubility of 2-(3-Chlorophenoxy)ethylamine are critical parameters for
its handling, storage, and application in various reaction conditions. As an amine, it is basic and
will react with acids to form salts, which often have significantly different solubility profiles (e.g.,
higher water solubility).

Table 2: Physicochemical Data
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Property Value Notes

Physical State Liquid [1]

Predicted value; likely higher
Water Solubility 4593.8 mg/L (Predicted) for its hydrochloride salt form.

[1]

Typical for a primary
pKa (Predicted) ~9.5-10.5 alkylamine; the phenoxy group
has a minor electronic effect.

LogP (Predicted) 1.8 Indicates moderate lipophilicity.

Synthesis and Manufacturing Insights

The synthesis of 2-(3-Chlorophenoxy)ethylamine is not commonly detailed in primary
literature but can be reliably achieved through established named reactions. The core
challenge is the formation of the ether linkage and the installation of the primary amine, which
must be done while preventing common side reactions like over-alkylation of the amine. Two
robust strategies are presented here.

Strategy A: Williamson Ether Synthesis followed by
Gabriel Synthesis

This is a highly reliable two-stage approach. The first stage forms the ether bond, and the
second stage introduces the amine group using a protected nitrogen source (phthalimide) to
prevent the formation of secondary and tertiary amine byproducts.

Caption: Synthetic workflow via Williamson-Gabriel synthesis.
Causality Behind Experimental Choices:

o Williamson Ether Synthesis: This classic Sn2 reaction is ideal for forming the ether linkage
between a phenoxide and a primary alkyl halide.[3] Using a strong base like sodium hydride
(NaH) ensures complete deprotonation of the relatively acidic 3-chlorophenol, creating the
nucleophilic phenoxide in situ.[4]
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» Gabriel Synthesis: Direct reaction with 2-chloroethylamine would lead to a mixture of primary,
secondary, and tertiary amines. The Gabriel synthesis elegantly circumvents this by using
potassium phthalimide as a protected nitrogen nucleophile.[5] The phthalimide's nitrogen is
significantly less nucleophilic after the initial alkylation, preventing further reaction.[1] The
final deprotection step with hydrazine is effective for cleaving the imide to release the desired
primary amine as a clean product.[5]

Detailed Experimental Protocol (Representative)

Part 1: Synthesis of N-[2-(3-chlorophenoxy)ethyl]phthalimide

e Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and nitrogen inlet, add 3-chlorophenol (1.0 eq) and anhydrous
dimethylformamide (DMF).

» Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60%
dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic
base that irreversibly deprotonates the phenol, driving the reaction forward. DMF is a
suitable polar aprotic solvent for Sn2 reactions.

¢ Stirring: Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas
evolution ceases, indicating complete formation of the sodium 3-chlorophenoxide.

o Alkylation: Add 2-bromo-N-phthaloylethanamine (1.05 eq) to the reaction mixture.

e Heating: Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin
Layer Chromatography (TLC).

o Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The
solid product will precipitate. Filter the precipitate, wash thoroughly with water, and dry under
vacuum. Recrystallization from ethanol can be performed for further purification.

Part 2: Synthesis of 2-(3-Chlorophenoxy)ethylamine

e Setup: To a round-bottom flask, add the N-[2-(3-chlorophenoxy)ethyl]phthalimide (1.0 eq)
from Part 1 and ethanol.
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Deprotection: Add hydrazine monohydrate (1.5 - 2.0 eq) to the suspension. Causality:
Hydrazine acts as a nucleophile, attacking the carbonyls of the phthalimide group, leading to
ring-opening and eventual release of the primary amine in a process known as the Ing-
Manske procedure.[5]

Reflux: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide)
will form.

Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCI to pH
~1-2. This protonates the product amine, making it water-soluble, while the phthalhydrazide
remains as a solid.

Purification: Filter off the phthalhydrazide precipitate and wash it with cold ethanol. Combine
the filtrates and evaporate the solvent under reduced pressure. The residue is the
hydrochloride salt of the product. To obtain the free base, dissolve the residue in water,
basify with aqueous NaOH to pH >12, and extract with an organic solvent (e.qg.,
dichloromethane or diethyl ether). Dry the organic extracts over anhydrous sodium sulfate,
filter, and concentrate in vacuo to yield the final product as an oil.

Applications and Pharmacological Context

While 2-(3-Chlorophenoxy)ethylamine itself is not an end-product therapeutic, it is a valuable
intermediate or building block. Its utility stems from its bifunctional nature: the primary amine
allows for the formation of amides, sulfonamides, and secondary/tertiary amines, while the
chlorophenoxy moiety provides a scaffold with specific steric and electronic properties.

Role as a Synthetic Intermediate: The primary application is in organic synthesis. It serves as a
precursor for more complex molecules in various fields:

Pharmaceuticals: Phenoxyethylamine scaffolds are present in numerous biologically active
compounds. For instance, the related 2-(2-methoxyphenoxy)ethylamine is a key intermediate
in the synthesis of the beta-blocker Carvedilol.[6]

Agrochemicals: Chlorophenoxy derivatives, such as those derived from phenoxyacetic acid,
are a well-known class of herbicides.[4] While this specific amine is not a herbicide, its
structural motif is relevant to the agrochemical field.

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.vihita-bio.com/2-2-methoxy-phenoxy-ethyl-amine-manufacturer-in-india/
https://www.benchchem.com/product/b1591147/docs?utm_src=pdf-body#2-3-chlorophenoxy-ethylamine-chemical-structure-and-properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC5107130/
https://www.mdpi.com/1996-1944/18/7/1680
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591147?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Research Chemicals: It is sold commercially as a building block for discovery chemistry
libraries, enabling the rapid synthesis of novel compound series for biological screening.[1]

Potential in Medicinal Chemistry: Derivatives of structurally similar phenylethylamines have
been extensively studied as ligands for various receptors, particularly dopamine receptors.

» Dopamine Receptor Ligands: Research on N-substituted 2-(hydroxyphenyl)ethylamine
derivatives shows that modifications on the phenyl ring (including chloro- and fluoro-
substitutions) and on the amine nitrogen can tune the affinity and selectivity for D1 and D2
dopamine receptor subtypes.[7]

o Antiplasmodial Activity: The 2-(3-chlorophenoxy) moiety has been incorporated into more
complex quinoxaline structures which have demonstrated antiplasmodial (anti-malarial)
activity, suggesting the fragment contributes favorably to binding in certain biological targets.

The logical flow for its use in a drug discovery program is visualized below.
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Caption: Role in a typical drug discovery pipeline.

Safety and Handling

2-(3-Chlorophenoxy)ethylamine and its isomers are classified as corrosive and must be
handled with appropriate engineering controls and personal protective equipment (PPE). The
primary hazards are severe skin burns and eye damage upon contact.
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Table 3: GHS Hazard Information

Category Code Statement

H314: Causes severe skin
Hazard Class Skin Corrosion 1B
burns and eye damage.

Signal Word Danger N/A

Pictogram GHSO05 (Corrosion) N/A

Self-Validating Protocol for Safe Handling:

o Engineering Controls: Always handle this chemical inside a certified chemical fume hood to
avoid inhalation of any vapors. Ensure an eyewash station and safety shower are
immediately accessible and tested regularly.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and a face shield.

o Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.qg.,
nitrile or neoprene). Inspect gloves for integrity before each use.

o Respiratory Protection: Not typically required when used within a fume hood. If there is a
risk of exposure outside of a hood, a respirator with an appropriate organic vapor cartridge
IS necessary.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from incompatible materials such as strong acids and strong oxidizing agents.

o Spill & Disposal: In case of a spill, contain the material with an inert absorbent (e.g.,
vermiculite, sand). Dispose of the chemical waste in accordance with local, state, and federal
regulations. Do not discharge to drains.

Conclusion

2-(3-Chlorophenoxy)ethylamine is a foundational chemical intermediate whose value lies in
its versatile bifunctional structure. While direct pharmacological applications are not prominent,
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its role as a molecular building block in the synthesis of potential therapeutics, agrochemicals,
and novel research compounds is well-established. A thorough understanding of its synthesis,
particularly via robust methods like the Williamson-Gabriel pathway, and strict adherence to
safety protocols are paramount for its effective and safe utilization in a research and
development setting. This guide provides the necessary technical and practical framework for
scientists to leverage this compound's synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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